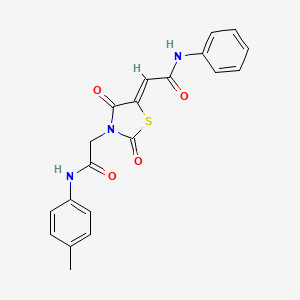

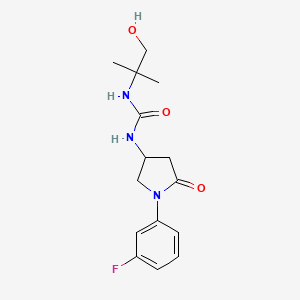

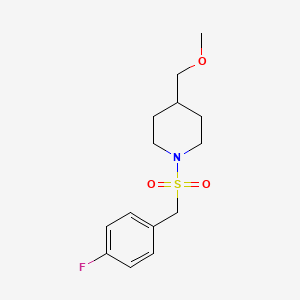

1-((4-Fluorobenzyl)sulfonyl)-4-(methoxymethyl)piperidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-((4-Fluorobenzyl)sulfonyl)-4-(methoxymethyl)piperidine, also known as FBMP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. FBMP is a piperidine derivative that has been synthesized through various methods and has been studied extensively for its mechanism of action and biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Carbohydrate Chemistry

The related compound 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) group has been designed, synthesized, and utilized for the protection of hydroxyl groups in carbohydrate chemistry. It has been used to protect 4-fluorobenzyl alcohol with high efficiency. The Fsec group provides stability under acidic conditions and is cleavable under mild basic conditions, demonstrating its utility in the synthesis of complex carbohydrates like 6-aminohexyl galabioside (S. Spjut, W. Qian, M. Elofsson, 2010).

Medicinal Chemistry

Sulfonyl hydrazones and piperidine derivatives have been synthesized and evaluated for their biological activities. These compounds, including those with benzene sulfonyl hydrazides and piperidine rings, have shown significant antioxidant capacity and anticholinesterase activity. This illustrates the compound's relevance in developing therapeutic agents targeting oxidative stress and cholinesterase-related diseases (Nurcan Karaman et al., 2016).

Organic Synthesis

The compound and its analogs have found applications in organic synthesis, such as in the preparation of highly functionalized piperidine derivatives through one-pot, five-component reactions. These reactions, catalyzed efficiently by silica sulfuric acid, yield piperidine derivatives with significant yields, demonstrating the compound's utility in the synthesis of complex organic molecules (W. Basyouni et al., 2015).

Material Science

In material science, derivatives of 1-((4-Fluorobenzyl)sulfonyl)-4-(methoxymethyl)piperidine have been used in the development of proton exchange membranes for fuel cell applications. A new sulfonated side-chain grafting unit derived from sulfonated 4-fluorobenzophenone has been synthesized, showcasing its potential in enhancing the performance of fuel cells by providing high proton conductivity (D. Kim, G. Robertson, M. Guiver, 2008).

Analytical Chemistry

In analytical chemistry, derivatives of this compound have been employed as derivatization agents in liquid chromatography, enabling sensitive detection of analytes. A novel sulfonate reagent based on the structural framework of 1-((4-Fluorobenzyl)sulfonyl)-4-(methoxymethyl)piperidine has been developed to improve the efficiency of analyte detection through high-performance liquid chromatography (Hsin‐Lung Wu et al., 1997).

Propiedades

IUPAC Name |

1-[(4-fluorophenyl)methylsulfonyl]-4-(methoxymethyl)piperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20FNO3S/c1-19-10-12-6-8-16(9-7-12)20(17,18)11-13-2-4-14(15)5-3-13/h2-5,12H,6-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKPPKABVEOXJEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CCN(CC1)S(=O)(=O)CC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((4-Fluorobenzyl)sulfonyl)-4-(methoxymethyl)piperidine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4H,5H,6H,7H-furo[3,2-c]pyridine-4-carboxylate hydrochloride](/img/structure/B2867183.png)

![5-((Benzyl(methyl)amino)(2-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2867186.png)

![N-(1,3-benzodioxol-5-yl)-N-[(4-methoxyphenyl)methyl]-2-methylpropanamide](/img/structure/B2867188.png)

![3-(1H-benzimidazol-1-yl)-N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}propanehydrazide](/img/structure/B2867189.png)

![N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclopropanecarboxamide](/img/structure/B2867190.png)

![2-cyano-3-(2,5-dimethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2867193.png)

![3-(Pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-a]pyridine hydrochloride](/img/structure/B2867194.png)

![N-[4-[(2,6-difluorobenzoyl)carbamothioyl]-1,4-diazepane-1-carbothioyl]-2,6-difluorobenzamide](/img/structure/B2867195.png)